1-Bromo-1,1,2,2,3,3-hexafluoropropane

Boiling point differentiation Isomer separation Volatility ranking

1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3) is a C3 hydrobromofluorocarbon (HBFC) with molecular formula C₃HBrF₆ and a molecular weight of 230.93 g·mol⁻¹. Its structure—CHF₂–CF₂–CF₂Br—places the single hydrogen atom on the terminal carbon distal to the bromine, distinguishing it from its two constitutional isomers.

Molecular Formula C3HBrF6
Molecular Weight 230.93 g/mol
CAS No. 63905-11-3
Cat. No. B15195150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,1,2,2,3,3-hexafluoropropane
CAS63905-11-3
Molecular FormulaC3HBrF6
Molecular Weight230.93 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)Br)(F)F)(F)F
InChIInChI=1S/C3HBrF6/c4-3(9,10)2(7,8)1(5)6/h1H
InChIKeyPBGVNGZTQYKNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3): Procurement-Relevant Physicochemical and Structural Profile


1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3) is a C3 hydrobromofluorocarbon (HBFC) with molecular formula C₃HBrF₆ and a molecular weight of 230.93 g·mol⁻¹ . Its structure—CHF₂–CF₂–CF₂Br—places the single hydrogen atom on the terminal carbon distal to the bromine, distinguishing it from its two constitutional isomers . The compound is classified as a PFAS substance [1] and falls within the HBFC-226 B1 regulatory category under the Montreal Protocol, with an assigned ozone depletion potential (ODP) of 3.3 [2]. Key calculated/predicted physicochemical parameters include a boiling point of 41.2 °C at 760 mmHg and a density of 1.856 g·cm⁻³ . Currently, the compound is supplied exclusively for research and development purposes with no medicinal, household, or industrial commodity use approved [3].

Why 1-Bromo-1,1,2,2,3,3-hexafluoropropane Cannot Be Interchanged with Its C₃HBrF₆ Isomers: Structural Isomerism Drives Measurable Physicochemical Divergence


The three monobromohexafluoropropane constitutional isomers—CAS 63905-11-3 (CHF₂–CF₂–CF₂Br), CAS 2252-78-0 (CF₂Br–CHF–CF₃), and CAS 2252-79-1 (CF₃–CHBr–CF₃)—share the same molecular formula but exhibit non-overlapping boiling points spanning a range of approximately 6 °C . Target compound CAS 63905-11-3 boils at 41.2 °C, while its isomer CAS 2252-78-0 boils at 35.5 °C—a difference of +5.7 °C [1]. Density also diverges: 1.856 g·cm⁻³ for the target versus 1.802 g·cm⁻³ for CAS 2252-78-0 [1]. These quantitative differences in volatility and mass density mean that substituting one isomer for another without reformulation or process re-validation will alter distillation cut points, vapor pressure equilibria, phase-separation behavior, and solvent-blend composition. Furthermore, the unique CHF₂–CF₂–CF₂Br substitution pattern positions the bromine on a terminal –CF₂Br group that is adjacent to a –CF₂– unit rather than a –CHF– unit (as in CAS 2252-78-0), which is predicted to produce measurably different nucleophilic substitution (SN2) and elimination (E2) kinetics according to quantitative structure-reactivity studies on fluorinated alkyl bromides [2]. Generic interchange is therefore not scientifically defensible without targeted experimental verification.

Quantitative Differentiation Evidence for 1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3) Versus Closest Analogs


Boiling Point: Target CAS 63905-11-3 Boils 5.7 °C Higher Than Isomer CAS 2252-78-0, Enabling Distinct Distillation and Volatility Profiles

1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3) exhibits a normal boiling point of 41.2 °C at 760 mmHg , while its constitutional isomer 1-bromo-1,1,2,3,3,3-hexafluoropropane (CAS 2252-78-0) boils at 35.5 °C under the same pressure [1]. The absolute boiling point difference of +5.7 °C (approximately 16% relative to the lower-boiling isomer) is sufficient to enable separation by fractional distillation and to produce meaningfully different vapor pressure–temperature curves across the 0–50 °C range relevant to laboratory and pilot-scale operations. CAS 2252-78-0 additionally has a documented vapor pressure of 497 mmHg at 25 °C , whereas the target compound, with its structurally distinct CHF₂-terminus, is predicted to have a lower vapor pressure at the same temperature due to its higher boiling point.

Boiling point differentiation Isomer separation Volatility ranking

Liquid Density: Target Compound (1.856 g·cm⁻³) Is 3.0% Denser Than Isomer CAS 2252-78-0 (1.802 g·cm⁻³), Influencing Phase Behavior and Solvent Layering

The predicted liquid density of 1-bromo-1,1,2,2,3,3-hexafluoropropane is 1.856 g·cm⁻³ , whereas its isomer 1-bromo-1,1,2,3,3,3-hexafluoropropane (CAS 2252-78-0) has a reported density of 1.802 g·cm⁻³ [1]. The absolute difference of +0.054 g·cm⁻³ represents a 3.0% higher mass per unit volume for the target. By contrast, 2-bromo-1,1,1,3,3,3-hexafluoropropane (CAS 2252-79-1) is reported at 1.856 g·cm⁻³ , which is numerically identical to the target but associated with a markedly lower boiling point (36.2 °C ). This density–boiling point combination is unique to CAS 63905-11-3 among the three isomers.

Density comparison Phase separation Solvent selection

Predicted SN2 Reactivity Divergence: Terminal –CF₂Br in CHF₂–CF₂–CF₂Br Motif Versus –CF₂Br Adjacent to –CHF– in Isomer CAS 2252-78-0

In a systematic kinetic study of fluorinated n-alkyl bromides, Martinez, Dolbier and co-workers established the following quantitative reactivity order for SN2 reaction with azide ion in methanol at 50 °C: n-alkyl-Br > n-alkyl-CHFBr > n-perfluoroalkyl-CH₂CH₂Br ≫ n-perfluoroalkyl-CH₂Br > n-alkyl-CF₂Br [1]. The target compound's electrophilic center is a –CF₂Br group attached to a –CF₂– unit (CHF₂–CF₂–CF₂Br), whereas isomer CAS 2252-78-0 presents a –CF₂Br group attached to a –CHF– unit (CF₂Br–CHF–CF₃). The greater electron-withdrawing character of the –CF₂– spacer versus the –CHF– spacer in the target compound is predicted, based on the established reactivity scale, to further retard SN2 displacement at the C–Br carbon relative to CAS 2252-78-0, while simultaneously favoring E2 elimination pathways (relative rate ~4.4 for n-alkyl-CF₂Br vs. ~1.9 for n-alkyl-CHFBr with methoxide in methanol at 50 °C) [1].

Nucleophilic substitution kinetics Fluorine substituent effect Alkyl bromide reactivity ranking

Ozone Depletion Potential: All HBFC-226 B1 Isomers Carry ODP = 3.3, While Non-Brominated Analog HFC-236ca Has ODP = 0—a Binary Regulatory Distinction

Under the Montreal Protocol classification system, monobromohexafluoropropane is designated HBFC-226 B1 and carries an assigned ozone depletion potential (ODP) of 3.3 relative to CFC-11 (ODP = 1.0) [1][2]. This value applies to all C₃HBrF₆ isomers, including the target compound CAS 63905-11-3. In contrast, the structurally related non-brominated parent compound 1,1,2,2,3,3-hexafluoropropane (HFC-236ca, CAS 27070-61-7, boiling point ~5 °C [3]) has ODP = 0, as it lacks the bromine atom required for stratospheric ozone catalytic destruction [4]. The ODP differential is binary and non-negotiable: 3.3 vs. 0—meaning any substitution of the brominated compound into an application where the non-brominated analog is used triggers entirely different regulatory obligations under the Montreal Protocol, including phase-out schedules, trade restrictions, and reporting requirements [4][5].

Ozone depletion potential Montreal Protocol Regulatory compliance

PFAS Classification and Regulatory Hazard Data Gap: Target Compound Is Explicitly Categorized as a PFAS Substance with Insufficient Hazard Data for All GHS Endpoints

1-Bromo-1,1,2,2,3,3-hexafluoropropane is explicitly classified as a PFAS (per- and polyfluoroalkyl substance) chemical by the Taiwan Chemical Substance Safety Assessment system [1]. A comprehensive hazard assessment covering carcinogenicity, mutagenicity, reproductive toxicity, developmental toxicity, and endocrine disruption returned the result 'Data insufficient—unable to classify' for every single endpoint [1]. Similarly, acute toxicity, single-dose and repeat-dose systemic toxicity, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation, and eye irritation all lack sufficient data for classification [1]. This universal data gap contrasts with isomer CAS 2252-78-0, for which hazard codes Xi (Irritant) and R-phrases 36/37/38 (irritating to eyes, respiratory system, and skin) have been assigned, with precautionary codes S26-36/37/39 [2].

PFAS classification Regulatory hazard assessment Environmental persistence

Evidence-Backed Research and Industrial Application Scenarios for 1-Bromo-1,1,2,2,3,3-hexafluoropropane (CAS 63905-11-3)


Fluorinated Building Block Synthesis Requiring a Terminal –CF₂Br Electrophile with Attenuated SN2 Reactivity

For synthetic chemists developing fluorinated pharmaceutical intermediates, agrochemicals, or functional materials that require a C₃ fluorinated alkyl chain, CAS 63905-11-3 provides the unique CHF₂–CF₂–CF₂Br motif in which the electrophilic –CF₂Br group sits adjacent to a –CF₂– unit rather than a –CHF– or –CF(CF₃)– unit. As inferred from the quantitative SN2/E2 reactivity scale established by Dolbier and co-workers (J. Fluorine Chem. 2012, 135, 167–175) [1], this structural arrangement is predicted to favor E2 elimination over SN2 displacement to a greater extent than isomer CAS 2252-78-0, enabling divergent product selectivity in reactions with nucleophiles such as azide, methoxide, or amine nucleophiles. The higher boiling point (41.2 °C vs. 35.5 °C) [2] also facilitates easier handling of the neat liquid at ambient laboratory temperatures without excessive evaporative loss.

Refrigerant and Heat-Transfer Fluid Research Where a Brominated, Moderate-Volatility C₃ Fluorocarbon Is Required

The target compound's boiling point of 41.2 °C places it in a volatility window distinct from both the more volatile isomer CAS 2252-78-0 (35.5 °C [2]) and the substantially more volatile non-brominated parent HFC-236ca (~5 °C [3]). For research programs evaluating hydrobromofluorocarbons as specialty heat-transfer fluids, refrigerant blend components, or fire-suppression agents, this intermediate boiling point may align with specific compressor operating envelopes or two-phase cooling system designs. The compound's classification under HBFC-226 B1 with ODP = 3.3 [4] must be weighed against the ODP = 10.0 of Halon-1301 [4], representing a 3-fold lower ozone impact if a brominated compound is chemically mandated.

Environmental Fate and PFAS Regulatory Impact Studies Using a Structurally Defined Monobromohexafluoropropane Isomer

Given the increasing global regulatory scrutiny of PFAS substances, researchers conducting environmental persistence, bioaccumulation, or degradation pathway studies require chemically unambiguous, isomer-pure reference compounds. CAS 63905-11-3 is explicitly classified as a PFAS chemical [5] and represents one specific C₃HBrF₆ isomer with a defined SMILES structure (C(C(F)(C(F)(F)Br)F)(F)F) , distinguishable from the other two isomers by GC retention time (predicted to be longer based on its 5.7 °C higher boiling point [2]). Its complete lack of GHS hazard classification data across all 13 endpoints [5] further positions it as a priority candidate for foundational toxicological and ecotoxicological characterization studies.

Physicochemical Reference Data Generation and Analytical Method Development

The majority of physicochemical parameters reported for CAS 63905-11-3 are currently predicted or calculated values (boiling point: 41.2–41.247 °C calculated ; density: 1.856 g·cm⁻³ predicted ; flash point: −21.253 °C calculated ) rather than experimentally measured quantities. This creates a specific opportunity for analytical laboratories and reference data programs to generate high-quality experimental measurements (ebulliometric boiling point, oscillating-U-tube density, differential scanning calorimetry, vapor pressure curve, refractive index, and GC retention indices) that would establish authoritative reference values for this isomer. Such data would directly support procurement specifications and quality control protocols for future industrial-scale use.

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